(S)-Mapracorat originates from the natural compound found in Salsola tuberculata, which has been identified as a source of compounds with glucocorticoid-like activity. It belongs to the class of SEGRAMs, which are designed to provide the beneficial effects of glucocorticoids while minimizing their side effects by selectively modulating receptor activity rather than fully activating it like traditional glucocorticoids do .
The synthesis of (S)-Mapracorat involves several key steps, utilizing advanced organic chemistry techniques. One prominent method includes the use of iridium metallaphotoredox catalysis for the incorporation of trifluoromethyl groups into the molecular structure. This approach allows for the construction of complex carbon frameworks that enhance the biological activity of the compound .
The synthesis typically begins with commercially available starting materials, which undergo multiple reactions including coupling and functional group transformations. Optimization of reaction conditions is crucial to achieve high yields while minimizing impurities. For example, the use of specific solvents and catalysts can significantly affect the efficiency and purity of the final product .
(S)-Mapracorat has a complex molecular structure characterized by its trifluoromethyl group, which contributes to its unique pharmacological properties. The molecular formula is CHFO, and it features a core steroid-like framework that is essential for its interaction with the glucocorticoid receptor.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule. For instance, NMR can reveal the specific hydrogen environments, while mass spectrometry can confirm molecular weight and composition .
(S)-Mapracorat undergoes various chemical reactions that are critical for its functionality as a glucocorticoid receptor modulator. Key reactions include:
The mechanism of action for (S)-Mapracorat involves selective binding to the glucocorticoid receptor without inducing full receptor activation. This selective modulation allows it to exert anti-inflammatory effects while reducing typical glucocorticoid side effects such as immunosuppression.
Upon binding, (S)-Mapracorat induces conformational changes in the receptor that promote transrepression mechanisms over transactivation. This shift is crucial for reducing inflammation without triggering adverse effects associated with traditional glucocorticoids .
(S)-Mapracorat displays several notable physical and chemical properties:
(S)-Mapracorat has several promising applications in scientific research and medicine:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: